molecular formula C14H21BO3S B8249818 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- CAS No. 1800575-36-3

1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B8249818
CAS No.: 1800575-36-3
M. Wt: 280.2 g/mol
InChI Key: AQFNHHYMRUDIKN-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- is an organoboron compound that features a dioxaborolane ring. This compound is notable for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the methoxy and methylthio groups on the phenyl ring imparts unique reactivity and selectivity characteristics to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of 3-methoxy-4-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds under mild conditions, often at room temperature, and yields the desired dioxaborolane derivative through the formation of a boronate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- undergoes several types of reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

    Protodeboronation: The removal of the boron group can occur under acidic or basic conditions, leading to the formation of the corresponding phenyl derivative.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves the use of a palladium catalyst (e.g., palladium acetate), a base (e.g., potassium carbonate), and an aryl or vinyl halide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

    Protodeboronation: Commonly performed using acids like hydrochloric acid or bases like sodium hydroxide in aqueous or mixed solvent systems.

Major Products Formed

    Suzuki-Miyaura Coupling: The major product is the biaryl or styrene derivative formed through the coupling of the boronate ester with the halide.

    Protodeboronation: The major product is the 3-methoxy-4-(methylthio)phenyl derivative.

Scientific Research Applications

1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- has several applications in scientific research:

    Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials.

    Biological Studies: Investigated for its potential biological activity and as a tool in biochemical assays.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronate ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    Pinacolborane: Another boron reagent with a different structure but similar reactivity.

    4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: A closely related compound with a methoxy group on the phenyl ring.

Uniqueness

1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl- is unique due to the presence of both methoxy and methylthio groups on the phenyl ring, which can influence its reactivity and selectivity in coupling reactions. This dual substitution pattern can provide advantages in specific synthetic applications where electronic and steric effects are crucial.

Properties

IUPAC Name

2-(3-methoxy-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)10-7-8-12(19-6)11(9-10)16-5/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFNHHYMRUDIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141736
Record name 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800575-36-3
Record name 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1800575-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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